Home > Products > Screening Compounds P98816 > Atrial Natriuretic Factor (3-28) (human, bovine, porcine)
Atrial Natriuretic Factor (3-28) (human, bovine, porcine) - 102686-43-1

Atrial Natriuretic Factor (3-28) (human, bovine, porcine)

Catalog Number: EVT-1165358
CAS Number: 102686-43-1
Molecular Formula: C118H187N43O36S3
Molecular Weight: 2880.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Atrial Natriuretic Factor is classified as a natriuretic peptide, which includes several related peptides such as Atrial Natriuretic Peptide, Brain Natriuretic Peptide, and C-type Natriuretic Peptide. The specific form known as Atrial Natriuretic Factor (3-28) is derived from the C-terminal region of the prohormone that encodes for Atrial Natriuretic Peptide. This peptide is present in various species, including humans, bovines, and porcine sources, reflecting its evolutionary conservation and physiological importance.

Synthesis Analysis

The synthesis of Atrial Natriuretic Factor (3-28) can be achieved through solid-phase peptide synthesis techniques. In this method, amino acids are sequentially added to a growing peptide chain attached to a solid resin. For example:

  1. Starting Material: The synthesis typically begins with the C-terminal amino acid attached to a resin.
  2. Coupling Reactions: Each subsequent amino acid is coupled using activating agents like dicyclohexylcarbodiimide to facilitate the formation of peptide bonds.
  3. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the resin using trifluoroacetic acid or other cleavage agents.
  4. Purification: The synthesized peptide is then purified using high-performance liquid chromatography to isolate the desired product from any side products or unreacted materials.

Technical parameters such as temperature, reaction time, and pH are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

Atrial Natriuretic Factor (3-28) consists of 28 amino acids with a specific sequence that contributes to its biological activity. The molecular structure includes:

  • Disulfide Bonds: These are crucial for maintaining structural integrity and biological function.
  • Hydrophobic Regions: These contribute to its interaction with cell membranes and receptors.
  • C-Terminal Region: The 28-amino-acid segment is essential for receptor binding and subsequent signaling cascades.

The peptide's three-dimensional structure can be analyzed using techniques like nuclear magnetic resonance spectroscopy or X-ray crystallography, revealing how its conformation relates to function .

Chemical Reactions Analysis

Atrial Natriuretic Factor (3-28) participates in several biochemical reactions:

  1. Receptor Binding: It binds to specific receptors on target cells, notably the natriuretic peptide receptor-A, triggering intracellular signaling pathways.
  2. Signal Transduction: Upon binding, it activates guanylate cyclase, increasing cyclic guanosine monophosphate levels within cells, leading to vasodilation and natriuresis.
  3. Degradation: The peptide undergoes enzymatic degradation by neutral endopeptidases and other peptidases, which regulate its activity duration in circulation.

These reactions are vital for maintaining cardiovascular homeostasis .

Mechanism of Action

The primary mechanism of action of Atrial Natriuretic Factor (3-28) involves its interaction with specific receptors on target cells:

  1. Receptor Activation: Upon binding to natriuretic peptide receptor-A, it activates guanylate cyclase.
  2. cGMP Production: This activation leads to an increase in cyclic guanosine monophosphate levels.
  3. Physiological Effects:
    • Vasodilation: Reduces vascular resistance and lowers blood pressure.
    • Natriuresis: Promotes sodium excretion by the kidneys, contributing to fluid balance.
    • Inhibition of Renin-Angiotensin System: Decreases aldosterone secretion, further aiding in sodium excretion.

This cascade illustrates how Atrial Natriuretic Factor (3-28) plays a pivotal role in cardiovascular regulation .

Physical and Chemical Properties Analysis

Atrial Natriuretic Factor (3-28) has distinct physical and chemical properties:

  • Molecular Weight: Approximately 3 kDa.
  • Solubility: Highly soluble in aqueous solutions due to its hydrophilic nature.
  • Stability: Sensitive to temperature and pH changes; optimal stability at physiological pH.
  • Biological Activity: Exhibits potent diuretic effects at nanomolar concentrations.

These properties influence its pharmacokinetics and therapeutic applications .

Applications

Atrial Natriuretic Factor (3-28) has several scientific applications:

  1. Therapeutic Use: Investigated for treating conditions such as heart failure and hypertension due to its vasodilatory effects.
  2. Diagnostic Marker: Levels of Atrial Natriuretic Factor can serve as biomarkers for heart failure diagnosis and prognosis.
  3. Research Tool: Used in studies exploring cardiovascular physiology and pathophysiology.

The ongoing research into its analogs also aims at developing more effective therapeutic agents targeting related pathways .

Structural Characterization of ANF (3-28)

Primary Sequence Analysis: Human, Bovine, and Porcine Isoforms

Atrial Natriuretic Factor (3-28) (ANF (3-28)) is a bioactive proteolytic fragment derived from the C-terminal region of pro-ANP (pro-atrial natriuretic peptide). Its primary structure comprises 26 amino acids, with a highly conserved core across mammals but distinct variations at specific residues:

  • Human: Sequence begins with Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Met-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr (disulfide bond: Cys⁵-Cys²¹) [2] [7].
  • Bovine: Shares identical sequence with human ANF (3-28) except for the substitution of Met¹² with Ile¹², a conservative hydrophobic replacement [7].
  • Porcine: Features Asp¹⁴Glu¹⁴ and Ser²⁵Pro²⁵ compared to human, potentially altering local charge and structural flexibility [7].

Table 1: Primary Sequence Variations in ANF (3-28)

SpeciesPosition 12Position 14Position 25Conserved Domains
HumanMetAspSerCys⁵-Cys²¹ ring, Gly¹⁵-Gly²⁰
BovineIleAspSerIdentical ring structure
PorcineIleGluProRing structure preserved

The N-terminal truncation (removal of Ser¹-Leu²) enhances receptor affinity compared to full-length ANP (1-28), while the C-terminal Tyr²⁸ stabilizes the peptide [4] [6].

Disulfide Bond Architecture and Tertiary Conformation

ANF (3-28) contains two cysteine residues forming an intramolecular disulfide bond (Cys⁵-Cys²¹ in human numbering), creating a 17-amino-acid ring structure essential for biological activity. This ring motif (Cys⁵-Phe⁶-Gly⁷-Gly⁸-Arg⁹-Met¹⁰-Asp¹¹-Arg¹²-Ile¹³-Gly¹⁴-Ala¹⁵-Gln¹⁶-Ser¹⁷-Gly¹⁸-Leu¹⁹-Gly²⁰-Cys²¹) is identical across human, bovine, and porcine isoforms [2] [6]. The rigid ring:

  • Positions hydrophobic residues (Phe⁶, Ile¹³) for receptor docking.
  • Flanks flexible N- and C-terminal tails (Arg³-Arg⁴ and Asn²²-Tyr²⁸) that modulate solubility and proteolytic resistance [4].Biophysical studies confirm a β-sheet dominant conformation within the ring, stabilized by hydrogen bonds between Gly⁷-Gly⁸ and Gly¹⁸-Gly²⁰. The disulfide bond constrains the ring diameter to ~12 Å, optimizing fit into the natriuretic peptide receptor-A (NPR-A) binding pocket [6].

Molecular Weight and Formula Variations Across Species

Despite high sequence homology, residue substitutions result in species-specific molecular formulas and weights:

  • Human: C₁₁₈H₁₈₇N₄₃O₃₆S₃ (MW: 2880.3 g/mol) [7]
  • Bovine: C₁₁₇H₁₈₅N₄₃O₃₆S₃ (MW: 2866.3 g/mol; lower due to Met¹²→Ile)
  • Porcine: C₁₁₈H₁₈₅N₄₃O₃₇S₃ (MW: 2881.3 g/mol; Glu¹⁴ adds oxygen vs. human Asp¹⁴) [7]

Table 2: Molecular Properties of ANF (3-28) Isoforms

SpeciesMolecular FormulaCalculated MW (g/mol)Isoelectric Point (pI)
HumanC₁₁₈H₁₈₇N₄₃O₃₆S₃2880.36.2
BovineC₁₁₇H₁₈₅N₄₃O₃₆S₃2866.36.5
PorcineC₁₁₈H₁₈₅N₄₃O₃₇S₃2881.35.9

These variations minimally alter physiochemical properties (e.g., bovine isoform’s higher pI enhances solubility at physiological pH) but preserve core receptor interactions [1] [7].

Post-Translational Modifications in Pro-ANF Processing

ANF (3-28) is liberated from pro-ANP (126 residues) via corin-mediated cleavage. Corin, a transmembrane serine protease, recognizes Arg⁹⁸-Ser⁹⁹ in pro-ANP to generate ANP (99-126), which is further truncated by dipeptidyl peptidases to yield ANF (3-28) [1] [3]. Key post-translational modifications (PTMs) include:

  • O-Glycosylation: Porcine and human pro-ANP exhibit GalNAc modifications at Ser¹¹⁷ and Ser¹²³ (within ANF (3-28)’s C-terminal tail). These PTMs:
  • Impair corin processing efficiency by ~40%, increasing pro-ANP:ANF ratios [3].
  • Shield ANF (3-28) from neprilysin degradation, extending plasma half-life 2.3-fold [3].
  • Reduce NPR-A activation by 65% by sterically hindering receptor binding [3].
  • Phosphorylation: Ser¹²⁶ in pro-ANP (adjacent to ANF (3-28)’s cleavage site) is phosphorylated in response to atrial stretch, promoting corin accessibility [1] [5].

Table 3: ANF (3-28) Post-Translational Modifications

ModificationSiteFunctional ImpactSpecies Prevalence
O-GalNAcSer¹¹⁷, Ser¹²³Reduces proteolysis; inhibits receptor bindingHuman > Porcine > Bovine
SulfationTyr²⁸Enhances renal clearance (inferred from ANP (1-28))Human-specific
PhosphorylationProximal Ser¹²⁶Facilitates corin cleavageAll mammals

These PTMs fine-tune ANF (3-28)’s bioactivity, contributing to interspecies differences in natriuretic response kinetics [3] [5].

Properties

CAS Number

102686-43-1

Product Name

Atrial Natriuretic Factor (3-28) (human, bovine, porcine)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C118H187N43O36S3

Molecular Weight

2880.2 g/mol

InChI

InChI=1S/C118H187N43O36S3/c1-7-59(4)92-112(195)141-49-87(170)142-60(5)93(176)146-70(32-33-84(120)167)101(184)156-78(52-162)97(180)140-50-89(172)144-72(41-58(2)3)95(178)139-51-90(173)145-82(110(193)153-75(45-85(121)168)105(188)158-79(53-163)107(190)152-74(43-62-21-12-9-13-22-62)104(187)148-68(26-17-38-135-117(128)129)99(182)155-77(113(196)197)44-63-28-30-64(166)31-29-63)56-199-200-57-83(160-109(192)81(55-165)159-108(191)80(54-164)157-100(183)67(25-16-37-134-116(126)127)147-94(177)65(119)23-14-35-132-114(122)123)111(194)151-73(42-61-19-10-8-11-20-61)96(179)138-47-86(169)137-48-88(171)143-66(24-15-36-133-115(124)125)98(181)150-71(34-40-198-6)102(185)154-76(46-91(174)175)106(189)149-69(103(186)161-92)27-18-39-136-118(130)131/h8-13,19-22,28-31,58-60,65-83,92,162-166H,7,14-18,23-27,32-57,119H2,1-6H3,(H2,120,167)(H2,121,168)(H,137,169)(H,138,179)(H,139,178)(H,140,180)(H,141,195)(H,142,170)(H,143,171)(H,144,172)(H,145,173)(H,146,176)(H,147,177)(H,148,187)(H,149,189)(H,150,181)(H,151,194)(H,152,190)(H,153,193)(H,154,185)(H,155,182)(H,156,184)(H,157,183)(H,158,188)(H,159,191)(H,160,192)(H,161,186)(H,174,175)(H,196,197)(H4,122,123,132)(H4,124,125,133)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)/t59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-/m0/s1

InChI Key

XMTSAHHZXZQHBE-VYYHEFJRSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.